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Abstract
CNX-774 is a small molecule that has traversed a unique path in drug discovery, initially

identified as a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK) and later

characterized as a selective inhibitor of equilibrative nucleoside transporter 1 (ENT1). This

dual-target history underscores a dynamic development narrative, primarily rooted in preclinical

research. While its journey as a BTK inhibitor appears to have paused before clinical

evaluation, its role as an ENT1 inhibitor has opened new avenues for therapeutic intervention,

particularly in oncology. This technical guide provides an in-depth overview of the discovery

and development history of CNX-774, detailing its mechanisms of action, summarizing key

preclinical data, and outlining the experimental protocols that have defined its scientific profile.

Discovery and Initial Development as a BTK
Inhibitor
The precise origins of CNX-774, including the initial discovery team and institution, are not

extensively documented in publicly available literature. However, it emerged in the scientific

landscape as a potent, selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).

Mechanism of Action as a BTK Inhibitor
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CNX-774 functions as a covalent inhibitor of BTK, forming an irreversible bond with a cysteine

residue (Cys481) within the enzyme's active site. This covalent modification permanently

disables the kinase activity of BTK, which is a critical component of the B-cell receptor (BCR)

signaling pathway. Disruption of this pathway has therapeutic potential in the treatment of B-cell

malignancies and autoimmune diseases.

Preclinical Data: BTK Inhibition
Quantitative data from its early preclinical evaluation highlighted its significant potency.

Parameter Value Target Assay Type

IC50 < 1 nM[1][2][3] BTK Biochemical Assay

IC50 1-10 nM[1] BTK
Cellular Assay (in

Ramos cells)

These values positioned CNX-774 as a highly potent BTK inhibitor in its class during its initial

evaluation. However, further development for this indication, including progression into clinical

trials, has not been reported.

Repurposing and Discovery as an ENT1 Inhibitor
A pivotal shift in the development trajectory of CNX-774 occurred with the discovery of its

potent activity as an inhibitor of equilibrative nucleoside transporter 1 (ENT1). This finding was

largely independent of its effects on BTK and has become the primary focus of recent research.

A Serendipitous Discovery in Pancreatic Cancer
Research
Researchers at the University of Nebraska Medical Center identified CNX-774 in a combination

screen with the dihydroorotate dehydrogenase (DHODH) inhibitor, brequinar (BQ), aimed at

overcoming therapeutic resistance in pancreatic cancer cell lines.[4][5] The screen revealed

that CNX-774 sensitized resistant cancer cells to BQ.[4]
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Mechanism of Action: ENT1 Inhibition and Synthetic
Lethality
Subsequent mechanistic studies demonstrated that the synergistic effect of CNX-774 with BQ

was not due to BTK inhibition, as pancreatic cancer cells did not express BTK.[4] Instead,

CNX-774 was found to inhibit ENT1, a transporter responsible for the uptake of extracellular

nucleosides.[4][5]

By blocking ENT1, CNX-774 prevents cancer cells from utilizing the nucleoside salvage

pathway to replenish their pyrimidine pools when the de novo synthesis pathway is inhibited by

DHODH inhibitors like BQ. This dual blockade leads to profound pyrimidine starvation and cell

death, a concept known as synthetic lethality.
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Caption: Mechanism of Synthetic Lethality with CNX-774 and BQ.

Preclinical Data: ENT1 Inhibition in Pancreatic Cancer
The combination of CNX-774 and BQ has demonstrated significant efficacy in preclinical

models of pancreatic cancer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b15577215?utm_src=pdf-body-img
https://www.benchchem.com/product/b15577215?utm_src=pdf-body
https://www.benchchem.com/product/b15577215?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15577215?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experiment Cell Line(s) Treatment Key Findings Reference

Cell Viability

S2-013, KPC

1245, KPC 1199,

B16F10,

HCT116

BQ + CNX-774

Synergistic loss

of cell viability in

BQ-resistant

cells.

[4]

Metabolomics S2-013 BQ + CNX-774

Profound

depletion of

pyrimidine

metabolites

compared to BQ

alone.

[4]

In Vivo Tumor

Growth

Orthotopic,

immunocompete

nt PDAC mouse

model

BQ + CNX-774

Dramatically

suppressed

tumor growth

and prolonged

survival.

[4][5]

Experimental Protocols
Kinase Inhibition Assay (BTK)
A standard biochemical assay would involve incubating recombinant BTK enzyme with a

fluorescently labeled substrate and ATP. The kinase activity is measured by the amount of

phosphorylated substrate produced. To determine the IC50 of CNX-774, the assay would be

performed with varying concentrations of the inhibitor, and the resulting data would be fitted to

a dose-response curve.

Recombinant BTK
Fluorescent Substrate

ATP

Incubate with
varying [CNX-774]

Measure Fluorescence
(Phosphorylated Substrate) Calculate IC50

Workflow for a typical BTK biochemical inhibition assay.

Click to download full resolution via product page
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Caption: Workflow for a typical BTK biochemical inhibition assay.

Cellular BTK Occupancy Assay
Ramos cells, a human B-lymphoma cell line, are treated with varying concentrations of CNX-
774 for different durations. Following treatment, cell lysates are prepared and the occupancy of

BTK by CNX-774 is determined, often using a probe that binds to the unoccupied active site.

Cell Viability Assay (Combination Therapy)
Pancreatic cancer cell lines are seeded in 96-well plates and treated with a matrix of

concentrations of BQ and CNX-774, both alone and in combination. After a set incubation

period (e.g., 72 hours), cell viability is assessed using a reagent such as CellTiter-Glo, which

measures ATP levels as an indicator of metabolically active cells.

Metabolomic Analysis
BQ-resistant pancreatic cancer cells are treated with vehicle, BQ alone, CNX-774 alone, or the

combination of BQ and CNX-774. After a specified time, metabolites are extracted from the

cells and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the

relative abundance of pyrimidine pathway metabolites.
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Caption: Experimental workflow for metabolomic analysis.

Clinical Development Status
As of the latest available information, CNX-774 has not entered clinical trials for any indication.

No Investigational New Drug (IND) application has been publicly disclosed. Its development

remains in the preclinical stage, with the current focus on its potential as an ENT1 inhibitor in

combination cancer therapy.

Conclusion
The history of CNX-774 is a compelling example of the evolving nature of drug discovery.

Initially characterized as a potent preclinical BTK inhibitor, its development path was redefined

by the discovery of a novel mechanism of action as an ENT1 inhibitor. This later finding has

established a strong preclinical proof-of-concept for its use in overcoming resistance to

DHODH inhibitors in pancreatic cancer. While the future clinical development of CNX-774
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remains to be seen, its journey provides valuable insights into target re-evaluation and the

potential for synergistic combination therapies in oncology. Further research is warranted to

explore its full therapeutic potential and to translate the promising preclinical findings into

clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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